1-Allyltheobromine 1-Allyltheobromine
Brand Name: Vulcanchem
CAS No.: 2530-99-6
VCID: VC7962454
InChI: InChI=1S/C10H12N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6H,1,5H2,2-3H3
SMILES: CN1C=NC2=C1C(=O)N(C(=O)N2C)CC=C
Molecular Formula: C10H12N4O2
Molecular Weight: 220.23 g/mol

1-Allyltheobromine

CAS No.: 2530-99-6

Cat. No.: VC7962454

Molecular Formula: C10H12N4O2

Molecular Weight: 220.23 g/mol

* For research use only. Not for human or veterinary use.

1-Allyltheobromine - 2530-99-6

Specification

CAS No. 2530-99-6
Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
IUPAC Name 3,7-dimethyl-1-prop-2-enylpurine-2,6-dione
Standard InChI InChI=1S/C10H12N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6H,1,5H2,2-3H3
Standard InChI Key BTFHIKZOEZREBX-UHFFFAOYSA-N
SMILES CN1C=NC2=C1C(=O)N(C(=O)N2C)CC=C
Canonical SMILES CN1C=NC2=C1C(=O)N(C(=O)N2C)CC=C

Introduction

Chemical Identity and Structural Characteristics

1-Allyltheobromine, systematically named 3,7-dimethyl-1-(prop-2-en-1-yl)-1H-purine-2,6(3H,7H)-dione, belongs to the purine alkaloid family. Its molecular formula is C₁₀H₁₂N₄O₂, with a molecular weight of 220.228 g/mol . The allyl group (-CH₂CH=CH₂) at the N1 position introduces steric and electronic modifications compared to the parent theobromine, influencing both reactivity and potential intermolecular interactions.

Physicochemical Properties

Key physical properties derived from experimental data include:

PropertyValue
Density1.32 g/cm³
Boiling Point431.8°C at 760 mmHg
Flash Point214.9°C
Molecular FormulaC₁₀H₁₂N₄O₂

These metrics suggest a thermally stable compound with moderate volatility, aligning with its purine backbone . The absence of reported melting point data indicates potential challenges in crystallization or decomposition upon heating.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The primary synthesis route involves N-alkylation of theobromine using allyl bromide under basic conditions. A typical procedure employs:

  • Reagents: Theobromine, allyl bromide, potassium carbonate

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Conditions: Reflux at 80–100°C for 12–24 hours

This method achieves moderate yields (50–70%), with purification via column chromatography or recrystallization .

Industrial Production Challenges

Scaling this synthesis introduces complexities:

  • Side Reactions: Competing O-alkylation at the 7-position may occur, necessitating precise stoichiometric control.

  • Purification: High-performance liquid chromatography (HPLC) is often required to separate structurally similar byproducts.

  • Cost Efficiency: Allyl bromide’s volatility and toxicity drive efforts to develop alternative alkylating agents.

Reactivity and Chemical Behavior

Halogenation Reactions

Pioneering work by Petrova et al. (2019) demonstrated divergent reactivity with halogens :

HalogenConditionsMajor Products
BromineDichloromethane, 0°C1:1 Adduct at allyl double bond
IodineEthanol, refluxOxazolopurine derivatives

Notably, bromination proceeds via electrophilic addition to the allyl group’s double bond, while iodine promotes cyclization to form oxazolopurines—a novel heterocyclic system .

Oxidation and Reduction Pathways

  • Oxidation: Treatment with KMnO₄ in acidic media cleaves the allyl group, yielding theobromine-1-carboxylic acid.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the allyl moiety, generating 1-propyltheobromine.

These transformations underscore the allyl group’s role as a tunable handle for structural diversification.

Applications in Scientific Research

Synthetic Intermediate

1-Allyltheobromine serves as a precursor for:

  • Heterocyclic Fusion: Reactions with dienophiles yield tricyclic systems with potential photophysical properties.

  • Coordination Chemistry: The purine N9 and carbonyl oxygens facilitate metal chelation, as evidenced by Cu(II) complex formation .

Analytical Challenges

Characterization hurdles include:

  • Tautomerism: Dynamic equilibrium between N7-H and N9-H tautomers complicates NMR analysis.

  • Chromatographic Resolution: Reverse-phase HPLC requires ion-pairing agents (e.g., tetrabutylammonium) to mitigate peak tailing.

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